Butyl Myristate

Description

Propriétés

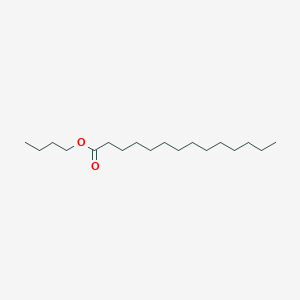

IUPAC Name |

butyl tetradecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O2/c1-3-5-7-8-9-10-11-12-13-14-15-16-18(19)20-17-6-4-2/h3-17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHAZIUXMHRHVMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4038716 | |

| Record name | Butyl myristate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4038716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | Tetradecanoic acid, butyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butyl myristate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12608 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

110-36-1 | |

| Record name | Butyl myristate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110-36-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyl myristate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110361 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BUTYL MYRISTATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4814 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetradecanoic acid, butyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butyl myristate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4038716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyl myristate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.419 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYL MYRISTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O061W4C37H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Butyl myristate CAS number 110-36-1

An In-depth Technical Guide to Butyl Myristate (CAS 110-36-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS Number: 110-36-1), the ester of n-butanol and myristic acid, is a versatile compound with significant applications across the pharmaceutical, cosmetic, and research sectors. Chemically known as butyl tetradecanoate, it is a colorless, oily liquid recognized for its excellent properties as an emollient, skin-conditioning agent, and penetration enhancer in topical and transdermal formulations.[1][2][3] Its favorable safety profile and ability to modify the skin barrier make it a subject of interest in the development of advanced drug delivery systems.[1][2][4] This guide provides a comprehensive technical overview of its properties, synthesis, applications, and safety data.

Chemical and Physical Properties

This compound is characterized by its lipophilic nature. It is soluble in many organic solvents like acetone, chloroform, ethanol, and mineral oil, but insoluble in water.[1][5] Key quantitative properties are summarized below for easy reference.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 110-36-1 | [5][6][7] |

| Molecular Formula | C₁₈H₃₆O₂ | [5][6][7] |

| Molecular Weight | 284.48 g/mol | [5][6][8] |

| Appearance | Colorless, clear oily liquid | [1][6][9] |

| Odor | Mild, oily, fatty | [7] |

| Boiling Point | 332.00 to 333.00 °C (at 760 mm Hg) | [9] |

| 167-197 °C (at 5 mm Hg) | [1] | |

| Melting/Freezing Point | 1-7 °C | [1] |

| Density | 0.850 - 0.860 g/cm³ at 25 °C | [1][9] |

| Refractive Index | 1.44600 to 1.45200 at 20 °C | [9] |

| Flash Point | 158.33 °C (317.00 °F) | [9] |

| Water Solubility | 0.04 g/L at 25 °C (practically insoluble) | [5] |

| LogP (Octanol/Water) | 7.6 (calculated) | [5][6] |

Synthesis and Manufacturing

The primary industrial method for producing this compound is through the Fischer-Speier esterification of myristic acid with n-butanol.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound via acid-catalyzed esterification.

Materials:

-

Myristic acid (Tetradecanoic acid)

-

n-Butanol

-

Acid catalyst (e.g., concentrated Sulfuric Acid)

-

Sodium bicarbonate solution (for neutralization)

-

Anhydrous sodium sulfate (B86663) (for drying)

-

Reaction vessel with reflux condenser and Dean-Stark trap (or equivalent water separator)

-

Separatory funnel

-

Distillation apparatus

Methodology:

-

Reaction Setup: Myristic acid, an excess of n-butanol (to drive the equilibrium towards the product), and a catalytic amount of concentrated sulfuric acid are added to a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap.[1]

-

Esterification: The mixture is heated to reflux. The water produced during the reaction is azeotropically removed with n-butanol and collected in the Dean-Stark trap, continuously shifting the reaction equilibrium to favor ester formation.[10] The reaction is monitored (e.g., by TLC or GC) until the myristic acid is consumed.

-

Work-up: After cooling, the reaction mixture is washed with water and then with a sodium bicarbonate solution to neutralize the acid catalyst.[1] It is then washed again with water to remove any remaining salts.

-

Drying and Purification: The organic layer is dried over anhydrous sodium sulfate. Excess n-butanol is removed via distillation.[1] The final product, this compound, is purified by fractional distillation under reduced pressure to yield a colorless, oily liquid.[1]

Caption: Synthesis workflow for this compound via Fischer esterification.

Applications in Drug Development and Research

This compound's physicochemical properties make it a valuable excipient in pharmaceutical formulations, particularly for topical and transdermal delivery.

Emollient and Skin-Conditioning Agent

In topical creams and lotions, this compound acts as an emollient, forming a protective, non-greasy barrier on the skin that helps to reduce water loss and maintain hydration. This property is crucial for maintaining the integrity of the skin barrier and improving the aesthetic feel of a formulation, which can enhance patient compliance.[4]

Penetration Enhancer for Transdermal Drug Delivery

A key application in drug development is its role as a chemical penetration enhancer.[4] this compound can reversibly disrupt the highly organized lipid structure of the stratum corneum, the primary barrier to percutaneous absorption.

Mechanism of Action:

-

Lipid Fluidization: this compound integrates into the intercellular lipid bilayers of the stratum corneum. Its bulky, flexible aliphatic chain disrupts the tight packing of the endogenous lipids (ceramides, cholesterol, fatty acids).[4][11]

-

Increased Permeability: This disruption increases the fluidity and permeability of the lipid matrix, creating pathways that facilitate the diffusion of active pharmaceutical ingredients (APIs) through the skin barrier.[4][12]

-

Solvent Action: It can also act as a solvent or co-solvent for the API within the formulation, increasing the thermodynamic activity and driving force for partitioning into the skin.[13][14]

This mechanism allows for enhanced bioavailability of topical drugs and can reduce the required dosage, potentially minimizing side effects.[4]

Caption: Role of this compound in enhancing skin permeability.

Vehicle for Controlled Release Systems

This compound has been investigated as a vehicle and additive in microsphere preparations designed for controlled drug release.[1] By adjusting the amount of this compound incorporated into the microsphere matrix, the release rate of the encapsulated drug can be modulated, offering a strategy for tuning drug delivery profiles.

Toxicological Profile and Safety

This compound is generally considered to have a low toxicity profile, which is supported by its long history of use in cosmetic products.[1][2] The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that it is safe for use in cosmetic formulations.[2] In vivo, it is expected to be hydrolyzed to myristic acid and n-butanol, both of which are further metabolized.[1]

Table 2: Summary of Toxicological Data

| Test Type | Species | Route | Result | Reference(s) |

| Acute Oral Toxicity | Rat | Oral | LD₅₀ > 8,000 mg/kg | [1][9] |

| Acute Dermal Toxicity | Rabbit | Dermal | Non-toxic at 2.0 g/kg | [1] |

| Skin Irritation | Rabbit | Dermal | Moderately irritating (undiluted) | [1][6][15] |

| Eye Irritation | Rabbit | Ocular | Non-irritating | [1] |

| Skin Sensitization | Guinea Pig | Dermal | Not a sensitizer | [1] |

According to GHS classifications, while generally safe, concentrated this compound may cause skin irritation.[6][15] Standard laboratory safety protocols, including the use of gloves and eye protection, are recommended when handling the neat substance.[15][16]

Analytical and Spectroscopic Characterization

The identity and purity of this compound are typically confirmed using standard analytical techniques.

-

Gas Chromatography (GC): Used to determine purity and identify minor impurities, such as residual myristic acid or n-butanol.[9]

-

Infrared (IR) Spectroscopy: The IR spectrum shows characteristic peaks for an ester, including a strong C=O stretching vibration around 1740 cm⁻¹ and C-O stretching vibrations.[17][18]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra can be used to confirm the structure, showing characteristic signals for the butyl and myristoyl acyl chains.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry can confirm the molecular weight and provide a characteristic fragmentation pattern for the molecule.[6][17][19]

References

- 1. View Attachment [cir-reports.cir-safety.org]

- 2. cosmeticsinfo.org [cosmeticsinfo.org]

- 3. spectrumchemical.com [spectrumchemical.com]

- 4. nbinno.com [nbinno.com]

- 5. scent.vn [scent.vn]

- 6. This compound | C18H36O2 | CID 8047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 110-36-1 CAS MSDS (MYRISTIC ACID N-BUTYL ESTER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. This compound (CAS 110-36-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. This compound, 110-36-1 [thegoodscentscompany.com]

- 10. CN101914015A - Preparation and purification method of butyl stearate - Google Patents [patents.google.com]

- 11. Effect of isopropyl myristate on the viscoelasticity and drug release of a drug-in-adhesive transdermal patch containing blonanserinEffect of isopropyl myristate on the viscoelasticity and drug release of a drug-in-adhesive transdermal patch containing blonanserinretain--> - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Chemical Enhancer: A Simplistic Way to Modulate Barrier Function of the Stratum Corneum - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Methyl Myristate – Emollient & Fragrance Solvent For Cosmetics | Chemicalbull [chemicalbull.com]

- 14. researchgate.net [researchgate.net]

- 15. tcichemicals.com [tcichemicals.com]

- 16. This compound | 110-36-1 | TCI AMERICA [tcichemicals.com]

- 17. This compound [webbook.nist.gov]

- 18. This compound [webbook.nist.gov]

- 19. This compound [webbook.nist.gov]

Butyl myristate molecular weight and formula

An In-depth Technical Guide on Butyl Myristate: Molecular Properties

This guide provides essential physicochemical data for this compound, a fatty acid ester commonly utilized in various scientific and industrial applications. The information is tailored for researchers, scientists, and professionals in drug development.

Core Molecular Data

This compound is the ester formed from the condensation of myristic acid and butanol. Its fundamental molecular properties are summarized below for easy reference.

| Property | Value | Source |

| Molecular Formula | C18H36O2 | [1][2][3][4] |

| Molecular Weight | 284.48 g/mol | [3][5][6] |

| IUPAC Name | Butyl tetradecanoate | [1][2][3] |

| CAS Registry Number | 110-36-1 | [2][3][4][6] |

Logical Relationship of this compound Properties

The following diagram illustrates the direct relationship between the compound and its key molecular identifiers.

Caption: Key molecular properties of this compound.

References

- 1. This compound | C18H36O2 | CID 8047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. scent.vn [scent.vn]

- 5. This compound (CAS 110-36-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. This compound | SIELC Technologies [sielc.com]

Butyl Myristate Solubility in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of butyl myristate in a range of common organic solvents. The information presented herein is intended to support research, development, and formulation activities where this compound is utilized as a solvent, emollient, or plasticizer. This document includes quantitative solubility data, a detailed experimental protocol for solubility determination, and a visual representation of the experimental workflow.

Core Topic: this compound Solubility

This compound (C₁₈H₃₆O₂) is the ester of n-butanol and myristic acid.[1] It is a colorless, oily liquid widely used in the cosmetics, personal care, and pharmaceutical industries.[1][2] Its physical and chemical properties, particularly its solubility profile, are critical for its function in various formulations. This compound is soluble in many organic solvents and is considered insoluble in water.[1][3]

Quantitative Solubility Data

The following table summarizes the quantitative solubility of this compound in various organic solvents at 25°C. This data is crucial for formulators and researchers to select appropriate solvent systems.

| Solvent | Solubility (g/L) at 25°C |

| THF | 6084.39 |

| Ethyl Acetate | 4308.89 |

| NMP | 3939.97 |

| Acetone | 3615.42 |

| 2-Butanone | 3612.18 |

| 1,4-Dioxane | 3214.31 |

| DMSO | 2980.64 |

| DMF | 2964.32 |

| Cyclohexane | 2668.76 |

| Methyl Acetate | 2341.45 |

| sec-Butanol | 1713.25 |

| n-Butanol | 1614.74 |

| Isopropanol | 1576.26 |

| Toluene | 1449.32 |

| Isobutanol | 1446.61 |

| Acetonitrile | 1400.45 |

| n-Propanol | 1391.52 |

| n-Pentanol | 1073.7 |

| Ethanol | 1062.52 |

| n-Hexane | 826.54 |

| Methanol | 789.75 |

| Ethylene Glycol | 36.2 |

| Water | 0.04 |

Experimental Protocols

The determination of solubility is a fundamental aspect of physicochemical characterization. The following protocol details a standardized shake-flask method for determining the thermodynamic solubility of this compound in an organic solvent.

Protocol: Determination of this compound Solubility via the Shake-Flask Method

1. Materials and Equipment:

-

This compound (high purity)

-

Selected Organic Solvent (analytical grade)

-

Glass vials with screw caps

-

Analytical balance

-

Volumetric flasks and pipettes

-

Orbital shaker or magnetic stirrer with temperature control

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Refractive Index) or Gas Chromatography (GC) system.

-

Centrifuge (optional)

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial. The presence of undissolved solute is essential to ensure that equilibrium is reached.

-

Add a known volume of the selected organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a magnetic stirrer.

-

Agitate the samples at a constant temperature (e.g., 25°C) for a sufficient period to reach equilibrium. A duration of 24 to 72 hours is generally recommended.[4]

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed for a sufficient time to allow the excess solid to sediment. Centrifugation can be employed to facilitate this separation.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.

-

-

Quantification (Example using HPLC):

-

Preparation of Standards: Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.

-

Calibration Curve: Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the detector response against the concentration.

-

Sample Analysis: Dilute the filtered sample solution with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Inject the diluted sample solution into the HPLC system and record the detector response.

-

-

Data Analysis:

-

Determine the concentration of this compound in the diluted sample solution using the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

-

It is recommended to perform the experiment in triplicate to ensure the reproducibility of the results.

-

Mandatory Visualizations

The following diagram illustrates the experimental workflow for the determination of this compound solubility using the shake-flask method.

References

Butyl myristate physical properties melting point boiling point

An In-depth Technical Guide to the Physical Properties of Butyl Myristate

For professionals in research, science, and drug development, a thorough understanding of the physicochemical properties of excipients like this compound is fundamental. This compound, the ester of butyl alcohol and myristic acid, serves various functions in formulations, including as an emollient, solvent, and skin conditioning agent. This technical guide provides a detailed overview of its core physical properties, with a specific focus on its melting and boiling points, and outlines the experimental protocols for their determination.

Core Physical and Chemical Properties

This compound is chemically identified as butyl tetradecanoate.[1][2][3] It is a colorless liquid under standard conditions.[1][4] Its fundamental identifiers and properties are summarized below.

| Property | Value | Source |

| IUPAC Name | Butyl tetradecanoate | [1][2] |

| CAS Number | 110-36-1 | [2] |

| Molecular Formula | C18H36O2 | [1][2][5] |

| Molecular Weight | 284.48 g/mol | [2][5] |

| Appearance | Colorless Liquid | [1][4] |

| Density | 0.86 g/cm³ | [5] |

| Flash Point | 158.33 °C to 166 °C | [2][4] |

| Refractive Index | 1.4380 to 1.4520 | [4][5] |

Melting and Boiling Point Data

The melting and boiling points are critical parameters that influence storage conditions, handling procedures, and formulation processes. This compound's low melting point means it exists as a liquid at room temperature. It's important to note that the boiling point is often reported at reduced pressure to prevent decomposition at higher temperatures.

| Parameter | Temperature Range | Conditions | Source |

| Melting Point | 6-7 °C | - | [2] |

| 6.8 °C | - | [5] | |

| Boiling Point | 195 °C | at 18 mmHg | [2][5] |

| 332-333 °C | at 760 mmHg | [4] |

Experimental Protocols

The following sections detail the standard laboratory procedures for the determination of the melting and boiling points of a substance like this compound.

Melting Point Determination (Capillary Method)

The melting point is determined as the temperature range over which the solid phase transitions to the liquid phase. For a pure compound, this range is typically narrow. The capillary method is a common and reliable technique.[6][7][8]

Apparatus and Materials:

-

Melting point apparatus (e.g., Thiele tube or digital melting point device)

-

Capillary tubes (sealed at one end)

-

Thermometer (calibrated)

-

Heating medium (e.g., paraffin (B1166041) oil)

-

This compound sample (previously chilled to solidify)

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of solidified this compound is finely powdered using a mortar and pestle to ensure uniform packing.

-

Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. This process is repeated until a sample column of 2-3 mm is achieved.[9]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then immersed in the heating bath of the melting point apparatus.[9][10]

-

Heating and Observation: The heating medium is heated slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.[6]

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

Boiling Point Determination (Thiele Tube Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[11] The Thiele tube method is a convenient micro-method for this determination.[12]

Apparatus and Materials:

-

Thiele tube

-

Small test tube or Durham tube

-

Capillary tube (sealed at one end)

-

Thermometer (calibrated)

-

Heating medium (e.g., paraffin oil)

-

This compound sample

-

Heat source (e.g., Bunsen burner or hot plate)

Procedure:

-

Sample Preparation: A small volume (a few milliliters) of this compound is placed into the small test tube.[9]

-

Capillary Inversion: A capillary tube is placed inside the test tube with its open end downwards.

-

Apparatus Assembly: The test tube is attached to a thermometer. This assembly is then placed in the Thiele tube containing the heating medium, ensuring the sample is below the level of the oil.[12]

-

Heating: The side arm of the Thiele tube is heated gently. This design allows for the circulation of the heating medium, ensuring uniform temperature distribution.[12]

-

Observation: As the liquid heats, the air trapped in the capillary tube will escape, seen as a slow stream of bubbles. Upon further heating, the liquid will start to boil, and a rapid and continuous stream of bubbles will emerge from the capillary tube.

-

Data Recording: The heat source is removed, and the apparatus is allowed to cool. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.[12] At this point, the vapor pressure inside the capillary is equal to the external atmospheric pressure.

Visualized Experimental Workflow

The following diagram illustrates the logical flow for determining the melting and boiling points of a chemical substance.

Caption: Workflow for determining melting and boiling points.

References

- 1. This compound | C18H36O2 | CID 8047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. scent.vn [scent.vn]

- 4. This compound, 110-36-1 [thegoodscentscompany.com]

- 5. 110-36-1 CAS MSDS (MYRISTIC ACID N-BUTYL ESTER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. athabascau.ca [athabascau.ca]

- 9. studylib.net [studylib.net]

- 10. davjalandhar.com [davjalandhar.com]

- 11. scribd.com [scribd.com]

- 12. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Thermal Properties of Butyl Myristate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive database of the thermal properties of butyl myristate (also known as butyl tetradecanoate), an ester of myristic acid and butanol. This compound is a colorless, oily liquid utilized in various applications, including as an emollient, solvent, and plasticizer in the cosmetic and pharmaceutical industries. A thorough understanding of its thermal characteristics is crucial for formulation development, processing, and stability assessment. This document summarizes key quantitative data, details relevant experimental protocols, and provides a visual representation of a typical experimental workflow.

Core Thermal Properties Database

The thermal properties of this compound have been compiled from various sources to provide a reliable reference for scientific and research applications. The data is presented in the tables below for clarity and ease of comparison.

Table 1: Fundamental Thermal and Physical Properties

| Property | Value | Unit | Notes |

| Melting Point | 5 to 7 | °C | [1] |

| Boiling Point | 332 to 333 | °C | At 760 mmHg[2] |

| 195 | °C | At 18 mmHg[1] | |

| 167-197 | °C | At 5 mmHg | |

| Flash Point | 158.33 to 166 | °C | [1][2] |

| Density | 0.850 to 0.864 | g/cm³ | At 25 °C[2] |

| Molar Mass | 284.48 | g/mol | [3] |

Table 2: Enthalpic and Calorimetric Properties

| Property | Value | Unit | Notes |

| Heat of Fusion (Enthalpy of Fusion) | Not available | J/g or kJ/mol | Experimental data for this compound is not readily available in the surveyed literature. However, for similar fatty acid esters, values are typically in the range of 150-200 J/g.[4] |

| Heat of Vaporization (Enthalpy of Vaporization) | Data available | kJ/mol | Critically evaluated data is available in the NIST/TRC Web Thermo Tables, covering a range of temperatures.[5] |

| Specific Heat Capacity (Liquid) | Data available | J/(mol·K) | Critically evaluated data at saturation pressure is available in the NIST/TRC Web Thermo Tables over a range of temperatures.[5] |

Table 3: Transport Properties

| Property | Value | Unit | Notes |

| Thermal Conductivity (Liquid) | Data available | W/(m·K) | Critically evaluated data is available in the NIST/TRC Web Thermo Tables for temperatures ranging from 280 K to 670 K.[5] |

| Viscosity (Liquid) | Data available | Pa·s | Experimental data is available in the NIST/TRC Web Thermo Tables for temperatures ranging from 280 K to 750 K.[5] |

Experimental Protocols

Detailed experimental protocols for the determination of the thermal properties of this compound are not extensively published. However, standard methodologies for fatty acid esters are applicable and are outlined below.

Differential Scanning Calorimetry (DSC) for Melting Point and Heat of Fusion

Differential Scanning Calorimetry is a fundamental technique for determining the melting point and heat of fusion of a substance.

General Protocol:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 1-5 mg) is hermetically sealed in an aluminum DSC pan. An empty, sealed aluminum pan is used as a reference.

-

Instrument Setup: The DSC instrument is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min).

-

Thermal Program:

-

The sample is first cooled to a temperature well below its expected melting point (e.g., -20 °C) to ensure complete crystallization.

-

The sample is then heated at a controlled rate, typically between 1 and 10 °C/min, through its melting transition. ASTM E928 recommends a heating rate between 0.3 and 0.7 K/min for purity determination.[6]

-

-

Data Analysis: The heat flow to the sample is recorded as a function of temperature. The melting point is typically taken as the onset or peak temperature of the melting endotherm. The heat of fusion is calculated by integrating the area of the melting peak.

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis is employed to assess the thermal stability and decomposition profile of this compound.

General Protocol:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in a TGA pan (e.g., alumina (B75360) or platinum).

-

Instrument Setup: The TGA is purged with a controlled atmosphere. For decomposition studies, an inert atmosphere (e.g., nitrogen) is used, while for oxidative stability, air or oxygen is used. A typical flow rate is 20-50 mL/min.[7]

-

Thermal Program: The sample is heated from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 or 20 °C/min).

-

Data Analysis: The mass of the sample is recorded as a function of temperature. The resulting TGA curve provides information on the onset of decomposition, the temperature of maximum weight loss, and the percentage of residual mass.

Transient Hot Wire Method for Thermal Conductivity

The transient hot wire method is a precise technique for measuring the thermal conductivity of liquids like this compound, conforming to ASTM D7896-19.

General Protocol:

-

Apparatus: A thin platinum or tungsten wire is vertically immersed in the liquid sample. This wire acts as both a heating element and a resistance thermometer.

-

Measurement Principle: A step voltage is applied to the wire, causing a transient temperature rise. The rate of this temperature increase is directly related to the thermal conductivity of the surrounding fluid.

-

Procedure:

-

The sample cell is filled with this compound, ensuring the wire is fully submerged.

-

The system is allowed to reach thermal equilibrium at the desired measurement temperature.

-

A constant current is passed through the wire for a short duration (typically 1-2 seconds) to generate a heat pulse.

-

The change in the wire's resistance, and thus its temperature, is recorded with high temporal resolution.

-

-

Data Analysis: The thermal conductivity is calculated from the slope of the line plotting the temperature rise against the natural logarithm of time. The short measurement time minimizes the effects of convection.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the characterization of the thermal properties of a substance like this compound.

Caption: A generalized workflow for determining the thermal properties of this compound.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. This compound, 110-36-1 [thegoodscentscompany.com]

- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. mdpi.com [mdpi.com]

- 5. WTT- Under Construction Page [wtt-pro.nist.gov]

- 6. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 7. researchgate.net [researchgate.net]

Navigating the Nanoscale: A Technical Guide to Simulating Butyl Myristate Interactions with Lipid Bilayers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the computational methodologies used to simulate the interaction of butyl myristate with lipid bilayers. This compound, a fatty acid ester, is a common ingredient in cosmetic and pharmaceutical formulations, often acting as an emollient and penetration enhancer. Understanding its interaction with the lipid bilayers of the skin, particularly the stratum corneum, at a molecular level is crucial for the rational design of transdermal drug delivery systems and topical formulations.

While direct molecular dynamics (MD) simulation studies specifically targeting this compound are not extensively available in peer-reviewed literature, a wealth of information can be gleaned from simulations of structurally similar molecules, such as isopropyl myristate (IPM), and other penetration enhancers. This guide synthesizes these findings to provide a comprehensive overview of the expected interactions and the simulation protocols required to investigate them.

Core Concepts: The Lipid Bilayer and Penetration Enhancement

The primary barrier to the topical and transdermal delivery of active pharmaceutical ingredients (APIs) is the stratum corneum (SC), the outermost layer of the epidermis. The SC's unique structure, often described by the "brick and mortar" model, consists of corneocytes (bricks) embedded in a continuous lipid matrix (mortar). This lipid matrix, composed primarily of ceramides, cholesterol, and free fatty acids, forms a highly ordered, multilamellar structure that severely limits the passage of exogenous substances.

Penetration enhancers like this compound facilitate the transport of APIs across this barrier through various mechanisms, including:

-

Disruption of Lipid Packing: Insertion of the enhancer molecules into the lipid bilayer can disrupt the tight packing of the lipid tails, increasing the fluidity and free volume of the membrane.

-

Alteration of Interfacial Properties: Interaction with the polar head groups of the lipids can modify the properties of the membrane-water interface.

-

Phase Separation: At higher concentrations, enhancers can induce phase separation within the lipid matrix, creating domains with different permeability characteristics.

Molecular dynamics simulations offer a powerful computational microscope to visualize and quantify these interactions at an atomistic level, providing insights that are often difficult to obtain through experimental methods alone.

Experimental and Simulation Protocols

The following sections detail the typical methodologies employed in molecular dynamics simulations to study the interaction of small molecules like this compound with lipid bilayers, particularly models of the stratum corneum.

Building the Lipid Bilayer Model

A realistic model of the stratum corneum lipid matrix is essential for meaningful simulations. Due to the complexity of the native SC lipid composition, simplified models are often used. A common approach involves creating a bilayer composed of:

-

Ceramides (CER): Often a single representative species like CER NS or a mixture.

-

Cholesterol (CHOL): A key component for maintaining membrane rigidity.

-

Free Fatty Acids (FFA): Typically long-chain saturated fatty acids like palmitic or stearic acid.

The initial configuration of the lipid bilayer is generated using software packages like CHARMM-GUI or VMD. The lipids are arranged in two leaflets, and the system is then solvated with water molecules.

Molecular Dynamics Simulation Parameters

MD simulations are governed by a set of parameters that define the physical model. A typical simulation protocol would involve the following:

-

Force Field: A crucial component that describes the potential energy of the system as a function of the atomic coordinates. Commonly used force fields for lipid bilayer simulations include CHARMM36, GROMOS54a7, and AMBER. The choice of force field will dictate the parameters for the lipids, water, and the molecule of interest (this compound).

-

Simulation Engine: Software packages like GROMACS, NAMD, or AMBER are used to perform the simulations.

-

Ensemble: Simulations are typically run in the NPT ensemble, which maintains a constant number of particles (N), pressure (P), and temperature (T), mimicking physiological conditions.

-

Boundary Conditions: Periodic boundary conditions are applied in all three dimensions to simulate a bulk system and avoid edge effects.

-

Integration Timestep: A small timestep (e.g., 2 femtoseconds) is used to accurately integrate the equations of motion.

-

Simulation Time: The total simulation time needs to be long enough to allow the system to equilibrate and to sample the relevant molecular motions. This can range from hundreds of nanoseconds to microseconds.

Data Analysis

A variety of analyses are performed on the simulation trajectories to quantify the effect of this compound on the lipid bilayer. Key quantitative metrics are summarized in the tables below.

Quantitative Data from Analogous Systems

The following tables present typical quantitative data obtained from molecular dynamics simulations of small molecule penetration enhancers interacting with model lipid bilayers. While this data is not specific to this compound, it provides a clear indication of the types of changes that can be expected and measured.

Table 1: Structural Properties of the Lipid Bilayer

| Parameter | Control (Pure Bilayer) | With Penetration Enhancer | Description |

| Area per Lipid (Ų) | 60 - 65 | 65 - 75 | An increase indicates a less ordered and more fluid membrane. |

| Bilayer Thickness (nm) | 4.0 - 4.5 | 3.5 - 4.0 | A decrease suggests disordering of the lipid tails. |

| Deuterium Order Parameter (SCD) | 0.2 - 0.4 | 0.1 - 0.3 | A lower value corresponds to more disordered and flexible lipid acyl chains. |

Table 2: Dynamic Properties

| Parameter | Control (Pure Bilayer) | With Penetration Enhancer | Description |

| Lateral Diffusion Coefficient of Lipids (cm²/s) | 1 x 10-8 | 5 x 10-8 - 1 x 10-7 | An increase signifies higher lipid mobility and membrane fluidity. |

| Permeability Coefficient (P) of Water (cm/s) | 1 x 10-3 | 5 x 10-3 - 1 x 10-2 | An increase indicates a more permeable barrier. |

Table 3: Energetics of Interaction

| Parameter | Value Range | Description |

| Potential of Mean Force (PMF) for Translocation (kcal/mol) | -5 to -15 | The free energy profile as the molecule moves across the bilayer. A lower energy barrier indicates easier permeation. |

| Binding Free Energy (kcal/mol) | -10 to -25 | The free energy change upon binding of the enhancer to the lipid bilayer. |

Visualizing Molecular Interactions and Workflows

Diagrams are essential for conceptualizing the complex processes involved in molecular simulations and the mechanisms of action of penetration enhancers.

Caption: Proposed mechanism of action for this compound as a penetration enhancer.

Caption: A typical workflow for a molecular dynamics simulation study.

Conclusion and Future Directions

Molecular dynamics simulations provide an invaluable tool for understanding the complex interactions between formulation excipients like this compound and the lipid bilayers of the skin. By leveraging insights from simulations of analogous systems, researchers can predict the likely mechanisms of action and quantify the effects on membrane properties.

Future research should focus on performing direct simulations of this compound with more realistic and complex models of the stratum corneum, including multiple ceramide species and the presence of other skin components. Such studies, in conjunction with experimental validation, will pave the way for the in-silico design of more effective and safer transdermal drug delivery systems. The continued development of force fields and enhanced sampling methods will further improve the accuracy and predictive power of these simulations.

Theoretical Models of Butyl Myristate in Solvent Systems: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyl myristate, the ester of butanol and myristic acid, is a non-polar emollient and solvent with significant applications in the pharmaceutical and cosmetic industries. Its ability to solubilize active pharmaceutical ingredients (APIs) and its favorable sensory characteristics make it a valuable component in topical drug delivery systems and various formulations. Understanding the solubility and interaction of this compound within different solvent systems is paramount for optimizing product development, ensuring stability, and controlling release kinetics.

This technical guide provides a comprehensive overview of the theoretical models used to describe the behavior of this compound in various solvent systems. It presents available quantitative solubility data, details experimental protocols for key characterization techniques, and visualizes fundamental concepts through diagrams to aid researchers and professionals in drug development and formulation science.

Data Presentation: Solubility of this compound

The solubility of this compound in a range of solvents at 25°C is summarized in the table below. This data is crucial for formulators when selecting appropriate solvent systems for desired concentrations and stability.

| Solvent | Solubility (g/L) at 25°C | Reference |

| Acetone | 3615.42 | [1] |

| Acetonitrile | 1400.45 | [1] |

| n-Butanol | 1614.74 | [1] |

| sec-Butanol | 1713.25 | [1] |

| Isobutanol | 1446.61 | [1] |

| Castor Oil | Soluble | [2] |

| Chloroform | Soluble | [2] |

| Cyclohexane | 2668.76 | [1] |

| 1,4-Dioxane | 3214.31 | [1] |

| Dimethylformamide (DMF) | 2964.32 | [1] |

| Dimethyl Sulfoxide (DMSO) | 2980.64 | [1] |

| Ethanol | 1062.52 | [1] |

| Ethyl Acetate | 4308.89 | [1] |

| Ethylene Glycol | 36.2 | [1] |

| n-Hexane | 826.54 | [1] |

| Isopropanol | 1576.26 | [1] |

| Methanol | 789.75 | [1] |

| Methyl Acetate | 2341.45 | [1] |

| 2-Butanone (MEK) | 3612.18 | [1] |

| Mineral Oil | Soluble | [2] |

| N-Methyl-2-pyrrolidone (NMP) | 3939.97 | [1] |

| n-Pentanol | 1073.7 | [1] |

| n-Propanol | 1391.52 | [1] |

| Tetrahydrofuran (THF) | 6084.39 | [1] |

| Toluene | 1449.32 | [1] |

| Water | 0.04 | [1] |

Theoretical Models of Solubility

The behavior of this compound in solvent systems can be predicted and correlated using several theoretical models. These models are essential for understanding intermolecular interactions and for designing formulation strategies.

Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters are a powerful tool for predicting the miscibility of substances. The total cohesion energy of a substance is divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH). The principle is that "like dissolves like," meaning that substances with similar HSP values are likely to be miscible.

The Hansen solubility parameters for this compound are not directly available in the reviewed literature. However, they can be estimated using group contribution methods, where the molecule is broken down into its constituent functional groups, and the contribution of each group to the overall HSP is summed.

Logical Relationship for HSP Estimation:

Diagram 1: Logical workflow for estimating Hansen Solubility Parameters using group contribution methods.

NRTL and UNIQUAC Models

The Non-Random Two-Liquid (NRTL) and Universal Quasi-Chemical (UNIQUAC) models are activity coefficient models used to describe phase equilibria in liquid mixtures. These models are particularly useful for systems exhibiting non-ideal behavior. They rely on binary interaction parameters that are determined by fitting experimental vapor-liquid equilibrium (VLE) or liquid-liquid equilibrium (LLE) data.

Relationship between Experimental Data and Model Parameters:

Diagram 2: Relationship between experimental data and the determination of NRTL and UNIQUAC parameters.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for generating high-quality data for both direct use and for the parameterization of theoretical models.

Gravimetric Determination of Solubility

This method is a fundamental and accurate technique for determining the solubility of a liquid solute (this compound) in a solvent.

Methodology:

-

Preparation of Saturated Solution:

-

In a series of sealed, temperature-controlled vessels (e.g., jacketed glass reactors or vials in a shaking incubator), add an excess of this compound to a known volume of the solvent of interest.

-

Agitate the mixtures at a constant temperature (e.g., 25°C ± 0.1°C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of a separate phase of undissolved this compound is necessary to confirm saturation.

-

-

Sample Withdrawal and Filtration:

-

Allow the mixtures to stand undisturbed at the equilibrium temperature for at least 4 hours to allow for phase separation.

-

Carefully withdraw a known volume of the supernatant (the solvent phase saturated with this compound) using a pre-heated or temperature-equilibrated glass syringe. To avoid precipitation due to temperature changes, this step should be performed swiftly.

-

Immediately filter the withdrawn sample through a syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed, clean, and dry container (e.g., a glass vial). The filter should also be at the equilibrium temperature.

-

-

Gravimetric Analysis:

-

Accurately weigh the container with the filtered saturated solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that is high enough to remove the solvent but low enough to prevent evaporation of the this compound (e.g., 40-50°C).

-

Once the solvent is completely removed, reweigh the container with the remaining this compound residue.

-

The mass of the dissolved this compound is the difference between the final and initial weights of the container. The mass of the solvent can be calculated from the difference in the weight of the solution and the weight of the dissolved this compound.

-

-

Calculation:

-

Solubility is typically expressed in g/L or g/100g of solvent.

-

Experimental Workflow for Gravimetric Solubility Determination:

Diagram 3: Experimental workflow for the gravimetric determination of this compound solubility.

UV-Vis Spectrophotometric Quantification of this compound

For solvents in which this compound exhibits a characteristic UV absorbance, a spectrophotometric method can be a rapid and accurate way to determine its concentration. Note that the ester functional group of this compound has a weak n→π* transition around 200-220 nm, which may be difficult to measure in many UV-absorbing solvents. This method is more suitable for systems where this compound is derivatized or in non-absorbing solvents in the far UV region.

Methodology:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of this compound of a known concentration in the solvent of interest.

-

Perform a series of serial dilutions to obtain a set of standard solutions with concentrations spanning the expected solubility range.

-

-

Instrument Setup and Wavelength Selection:

-

Turn on the UV-Vis spectrophotometer and allow it to warm up.

-

Scan the UV spectrum of a mid-range standard solution to determine the wavelength of maximum absorbance (λ_max).

-

Use the pure solvent as a blank to zero the instrument at λ_max.

-

-

Calibration Curve:

-

Measure the absorbance of each standard solution at λ_max.

-

Plot a calibration curve of absorbance versus concentration. The plot should be linear and pass through the origin (or close to it). Determine the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be > 0.99.

-

-

Sample Analysis:

-

Prepare a saturated solution of this compound as described in the gravimetric method.

-

Withdraw and filter a sample of the supernatant.

-

If necessary, dilute the saturated solution with the pure solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the (diluted) sample at λ_max.

-

-

Calculation:

-

Use the equation from the calibration curve to calculate the concentration of this compound in the (diluted) sample.

-

If the sample was diluted, multiply the result by the dilution factor to obtain the solubility.

-

ATR-FTIR Spectroscopy for Investigating Solute-Solvent Interactions

Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is a powerful technique for probing molecular interactions in the liquid phase. By observing shifts in the vibrational frequencies of functional groups, insights into the nature of solute-solvent interactions can be gained.

Methodology:

-

Instrument Setup:

-

Ensure the ATR crystal (e.g., diamond or ZnSe) is clean.

-

Record a background spectrum of the clean, dry ATR crystal.

-

-

Sample Analysis:

-

Place a drop of the pure solvent on the ATR crystal and record its spectrum.

-

Clean the crystal and place a drop of pure this compound on it and record its spectrum.

-

Prepare solutions of this compound in the solvent of interest at various concentrations.

-

For each solution, place a drop on the ATR crystal and record the spectrum.

-

-

Data Analysis:

-

Focus on the characteristic vibrational bands of both this compound and the solvent. For this compound, the C=O stretching vibration of the ester group (typically around 1740 cm⁻¹) is particularly informative.

-

Compare the spectra of the solutions to the spectra of the pure components.

-

Shifts in the C=O stretching frequency of this compound upon dissolution can indicate the nature of the interactions. For example, a shift to a lower wavenumber (red shift) can suggest hydrogen bonding between the solvent and the carbonyl oxygen of the ester.

-

Changes in the solvent's characteristic bands can also provide information about how the this compound solute perturbs the solvent structure.

-

Conclusion

The theoretical modeling of this compound in solvent systems provides a framework for predicting and understanding its behavior in various formulations. While a significant amount of experimental solubility data is available, specific parameters for advanced thermodynamic models like NRTL and UNIQUAC are lacking and would require experimental determination. The detailed experimental protocols provided in this guide offer a starting point for researchers to generate the necessary data to apply these models effectively. The continued development of predictive models, coupled with precise experimental data, will be instrumental in advancing the rational design of drug delivery systems and other formulations containing this compound.

References

Spectroscopic Analysis of Butyl Myristate: A Technical Guide

Introduction

Butyl myristate (C18H36O2), the butyl ester of tetradecanoic acid, is a common emollient and skin conditioning agent found in a variety of cosmetic and personal care products.[1] Its chemical and physical properties are well-characterized, and a comprehensive understanding of its spectroscopic profile is essential for quality control, structural elucidation, and research purposes. This guide provides an in-depth overview of the Fourier-transform infrared (FTIR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data for this compound, complete with experimental protocols and visual aids to facilitate understanding for researchers, scientists, and drug development professionals.

Chemical Structure

IUPAC Name: Butyl tetradecanoate[1] Molecular Formula: C18H36O2[1][2][3][4] Molecular Weight: 284.48 g/mol [1][4] CAS Number: 110-36-1[2][3][5][6]

Spectroscopic Data

The following sections present the key spectroscopic data for this compound in a tabulated format for clarity and ease of comparison.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying functional groups within a molecule. The FTIR spectrum of this compound is characterized by strong absorptions corresponding to the ester functional group and the long alkyl chains.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 1730-1750 | Strong | C=O stretch | Ester |

| 1000-1300 | Strong | C-O stretch | Ester |

| 2850-2960 | Strong | C-H stretch (sp³ hybridized) | Alkyl chain |

| 1465 | Medium | C-H bend (scissoring) | CH₂ |

| 1375 | Medium | C-H bend (rocking) | CH₃ |

Data sourced from typical values for aliphatic esters.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound shows distinct signals for the protons in the butyl and myristoyl chains.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.05 | triplet | 2H | -O-CH₂ -CH₂-CH₂-CH₃ |

| ~2.25 | triplet | 2H | -CH₂ -C(=O)O- |

| ~1.60 | quintet | 2H | -O-CH₂-CH₂ -CH₂-CH₃ |

| ~1.25 | multiplet | 22H | -(CH₂ )₁₁- |

| ~0.90 | triplet | 6H | CH₃ - and -O-CH₂-CH₂-CH₂-CH₃ |

Note: Specific chemical shifts can vary slightly depending on the solvent and instrument.[8]

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the different carbon environments in this compound.

| Chemical Shift (δ, ppm) | Assignment |

| ~173 | C =O (Ester carbonyl) |

| ~64 | -O-CH₂ - (Butyl chain) |

| ~34 | -CH₂ -C(=O)O- (Myristoyl chain) |

| ~32 | -(CH₂ )n- (Myristoyl chain) |

| ~31 | -O-CH₂-CH₂ - (Butyl chain) |

| ~29 | -(CH₂ )n- (Myristoyl chain) |

| ~25 | -(CH₂ )n- (Myristoyl chain) |

| ~22 | -(CH₂ )n- (Myristoyl chain) |

| ~19 | -O-CH₂-CH₂-CH₂ - (Butyl chain) |

| ~14 | CH₃ - (Myristoyl and Butyl chains) |

Note: Specific chemical shifts can vary slightly depending on the solvent and instrument.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) is a common method.

| m/z | Relative Intensity | Assignment |

| 284 | Low | [M]⁺ (Molecular ion) |

| 229 | High | [M - C₄H₉O]⁺ (Loss of butoxy radical) |

| 101 | Moderate | [C₄H₉O=C=OH]⁺ (McLafferty rearrangement) |

| 57 | High | [C₄H₉]⁺ (Butyl cation) |

| 43 | High | [C₃H₇]⁺ |

| 41 | High | [C₃H₅]⁺ |

| 29 | High | [C₂H₅]⁺ |

Data sourced from NIST Mass Spectrometry Data Center.[1][6]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may need to be optimized.

FTIR Spectroscopy Protocol

This protocol is suitable for the analysis of a liquid sample using an attenuated total reflectance (ATR) accessory.

-

Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

-

Background Scan: Record a background spectrum with a clean ATR crystal to account for atmospheric and instrument absorbances.[9]

-

Sample Application: Place a small drop of this compound directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[10]

-

Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol (B130326) or ethanol) and a soft, non-abrasive wipe.

NMR Spectroscopy Protocol

This protocol outlines the preparation of a sample for ¹H and ¹³C NMR analysis.

-

Sample Preparation: Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) to the vial. The solvent should be of high purity to avoid extraneous signals.[11]

-

Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved.[11]

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. If any solid particles are present, filter the solution through a small plug of glass wool in the pipette.[11]

-

Internal Standard: Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[11]

-

Instrument Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Data Acquisition:

-

Tuning and Shimming: Tune the probe to the correct frequencies for ¹H and ¹³C and shim the magnetic field to achieve optimal homogeneity and resolution.[11]

-

¹H NMR: Acquire the proton spectrum using a standard single-pulse experiment. For quantitative analysis, a long relaxation delay (D1) is necessary.[11]

-

¹³C NMR: Acquire the carbon spectrum. Due to the low natural abundance of ¹³C, a greater number of scans is required compared to ¹H NMR. Proton decoupling is typically used to simplify the spectrum.[11]

-

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction to obtain the final NMR spectrum.

Mass Spectrometry Protocol (GC-MS)

This protocol describes the analysis of this compound using gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI).

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as hexane (B92381) or ethyl acetate.[12]

-

GC-MS System Setup:

-

GC: Install an appropriate capillary column (e.g., a non-polar column like DB-5ms). Set the oven temperature program to effectively separate the analyte from any impurities. A typical program might start at a low temperature, ramp to a higher temperature, and then hold.

-

Injector: Set the injector temperature to ensure rapid volatilization of the sample (e.g., 250 °C).

-

MS: Set the ion source temperature (e.g., 230 °C) and the quadrupole temperature (e.g., 150 °C). The mass spectrometer will be operated in EI mode, typically at 70 eV.

-

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

-

Data Acquisition: The GC will separate the components of the sample, and as they elute from the column, they will enter the mass spectrometer to be ionized and fragmented. The mass spectrometer will scan a specified mass range (e.g., m/z 40-400) to detect the ions.

-

Data Analysis: Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to this compound. The mass spectrum associated with this peak can then be examined and compared to library spectra for confirmation.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the fragmentation of this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

References

- 1. This compound | C18H36O2 | CID 8047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. 110-36-1 CAS MSDS (MYRISTIC ACID N-BUTYL ESTER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. This compound [webbook.nist.gov]

- 6. This compound [webbook.nist.gov]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. MYRISTIC ACID N-BUTYL ESTER(110-36-1) 1H NMR spectrum [chemicalbook.com]

- 9. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 10. drawellanalytical.com [drawellanalytical.com]

- 11. benchchem.com [benchchem.com]

- 12. massspec.web.ox.ac.uk [massspec.web.ox.ac.uk]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of butyl myristate and related fatty acid esters, focusing on their synonyms, physicochemical properties, and relevant experimental methodologies. The information is tailored for professionals in research, scientific, and drug development fields, presenting quantitative data in structured tables, detailing experimental protocols, and illustrating key pathways and workflows through diagrams.

Introduction to this compound and Fatty Acid Esters

This compound, a fatty acid ester, is formed from the condensation of myristic acid and butanol.[1] Fatty acid esters are a broad class of compounds resulting from the combination of a fatty acid with an alcohol.[2] In the pharmaceutical and cosmetic industries, these esters are widely utilized as emollients, lubricants, penetration enhancers, and formulation vehicles. Their physicochemical properties, such as polarity, viscosity, and solvency, can be tailored by varying the fatty acid and alcohol moieties, making them versatile excipients in drug delivery systems.[3]

This compound and its Synonyms

This compound is known by several synonyms, which are often encountered in scientific literature, chemical supplier catalogs, and regulatory documents. A comprehensive list of these synonyms and key identifiers is provided below.

Table 1: Synonyms and Identifiers for this compound

| Identifier Type | Value |

| IUPAC Name | Butyl tetradecanoate |

| Synonyms | Myristic acid butyl ester, n-Butyl myristate, Tetradecanoic acid, butyl ester |

| CAS Number | 110-36-1 |

| Molecular Formula | C18H36O2 |

| Molecular Weight | 284.48 g/mol |

Physicochemical Properties of this compound and Related Fatty Acid Esters

The selection of a fatty acid ester in a formulation is heavily dependent on its physical and chemical properties. This section provides a comparative summary of the key physicochemical parameters for this compound and a selection of related fatty acid esters derived from common fatty acids (myristic, palmitic, stearic, and oleic acid) and alcohols (methyl, ethyl, isopropyl, and cetyl).

Table 2: Physicochemical Properties of Selected Fatty Acid Esters

| Fatty Acid Ester | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) | Solubility in Water |

| This compound | C18H36O2 | 284.48 | 1-5 | 325-328 | 0.855 | Insoluble |

| Methyl Myristate | C15H30O2 | 242.40 | 18.5 | 294.6 | 0.864 | Insoluble |

| Isopropyl Myristate | C17H34O2 | 270.45 | 3 | 192.5 (at 20 mmHg) | 0.85 | Insoluble |

| Cetyl Myristate | C30H60O2 | 452.80 | 54-56 | - | - | Insoluble |

| Ethyl Palmitate | C18H36O2 | 284.48 | 24-26 | 338 | 0.858 | Insoluble |

| Isopropyl Palmitate | C19H38O2 | 298.51 | 13.5 | 196 (at 20 mmHg) | 0.852 | Insoluble |

| Cetyl Palmitate | C32H64O2 | 480.86 | 54 | 360 | 0.858 | Insoluble |

| Methyl Stearate (B1226849) | C19H38O2 | 298.51 | 37-41 | 215 (at 15 mmHg) | 0.84 | Insoluble[4][5][6][7][8] |

| Ethyl Stearate | C20H40O2 | 312.54 | 34-38 | 213-215 (at 15 mmHg) | 0.857 | Insoluble[1][9][10][11][12] |

| Isopropyl Stearate | C21H42O2 | 326.56 | 10-11 | 210-220 (at 10 mmHg) | 0.85 | Insoluble |

| Methyl Oleate (B1233923) | C19H36O2 | 296.49 | -20 | 218.5 (at 20 mmHg) | 0.874 | Insoluble |

| Ethyl Oleate | C20H38O2 | 310.52 | -32 | 216-218 (at 15 hPa) | 0.87 | Insoluble[13][14][15][16][17] |

Note: Some data, particularly boiling points at reduced pressure and densities, may vary slightly between sources. The provided values are representative.

Experimental Protocols

This section details common experimental methodologies for the synthesis, purification, and analysis of fatty acid esters.

Synthesis of Fatty Acid Esters

4.1.1. Lipase-Catalyzed Esterification

This protocol describes a general method for the enzymatic synthesis of a fatty acid ester, which is often preferred for its mild reaction conditions and high specificity.

Materials:

-

Fatty acid (e.g., myristic acid)

-

Alcohol (e.g., butanol)

-

Immobilized lipase (B570770) (e.g., Novozym 435)

-

Organic solvent (e.g., hexane (B92381), optional)

-

Molecular sieves (optional, for water removal)

Procedure:

-

In a round-bottom flask, dissolve the fatty acid in the alcohol. A molar excess of the alcohol is typically used. If desired, an organic solvent can be added to reduce viscosity.

-

Add the immobilized lipase to the reaction mixture (typically 1-10% by weight of the reactants).

-

If the reaction is sensitive to water, add activated molecular sieves.

-

Stir the mixture at a controlled temperature (e.g., 40-60 °C) for a specified period (e.g., 4-24 hours).

-

Monitor the reaction progress by taking aliquots and analyzing them using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Once the reaction reaches the desired conversion, stop the reaction by filtering off the immobilized lipase.

-

The crude product can then be purified as described in the purification protocol.

Purification of Fatty Acid Esters

4.2.1. Column Chromatography

This protocol outlines a standard method for purifying fatty acid esters from unreacted starting materials and byproducts.

Materials:

-

Crude fatty acid ester mixture

-

Silica (B1680970) gel (60-120 mesh)

-

Hexane

-

Ethyl acetate (B1210297)

-

Glass chromatography column

-

Collection tubes

Procedure:

-

Prepare a slurry of silica gel in hexane and pour it into the chromatography column to pack it.

-

Allow the hexane to drain until it is just above the silica gel surface.

-

Dissolve the crude fatty acid ester mixture in a minimal amount of hexane.

-

Carefully load the sample onto the top of the silica gel column.

-

Elute the column with a gradient of ethyl acetate in hexane, starting with 100% hexane.

-

Collect fractions in separate tubes.

-

Monitor the fractions by TLC to identify those containing the pure fatty acid ester.

-

Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified fatty acid ester.

Analysis of Fatty Acid Esters

4.3.1. Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general procedure for the analysis of fatty acid methyl esters (FAMEs), a common derivative for GC analysis.

Instrumentation and Conditions:

-

Gas chromatograph coupled to a mass spectrometer.

-

Capillary column suitable for FAME analysis (e.g., a polar column like those with a polyethylene (B3416737) glycol stationary phase).

-

Carrier gas: Helium.

-

Injector temperature: 250 °C.

-

Oven temperature program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 240 °C at a rate of 10 °C/min, and hold for 10 minutes.

-

MS transfer line temperature: 280 °C.

-

Ion source temperature: 230 °C.

-

Mass range: m/z 50-500.

Procedure:

-

Prepare a dilute solution of the FAME sample in a suitable solvent (e.g., hexane).

-

Inject a small volume (e.g., 1 µL) of the sample into the GC-MS system.

-

Acquire the data.

-

Identify the FAMEs by comparing their retention times and mass spectra with those of known standards or by interpreting the fragmentation patterns.

-

Quantify the FAMEs by integrating the peak areas and comparing them to a calibration curve generated from standards.[18][19][20][21][22]

4.3.2. High-Performance Liquid Chromatography (HPLC) with UV Detection

This protocol describes a general method for the analysis of fatty acid esters that possess a UV-active chromophore or have been derivatized to be UV-active.

Instrumentation and Conditions:

-

HPLC system with a UV detector.

-

Reversed-phase C18 column.

-

Mobile phase: Acetonitrile/water gradient.

-

Flow rate: 1.0 mL/min.

-

Column temperature: 30 °C.

-

Detection wavelength: 205 nm (for underivatized esters) or a wavelength appropriate for the derivatizing agent.

Procedure:

-

Prepare a solution of the fatty acid ester sample in the mobile phase.

-

Inject a known volume (e.g., 20 µL) of the sample onto the HPLC column.

-

Run the gradient program and collect the chromatogram.

-

Identify the peaks by comparing their retention times with those of standards.

-

Quantify the esters by measuring the peak areas and comparing them to a calibration curve.

Signaling Pathways and Experimental Workflows

PPAR Signaling Pathway Activated by Fatty Acids

Fatty acids and their derivatives can act as signaling molecules by activating nuclear receptors such as Peroxisome Proliferator-Activated Receptors (PPARs).[2][3][23][24][25][26] PPARs are transcription factors that regulate the expression of genes involved in lipid metabolism and inflammation.[23][24] The activation of PPARα, for instance, leads to the upregulation of genes involved in fatty acid oxidation.[25]

Caption: PPAR signaling pathway activated by fatty acids.

Experimental Workflow for In Vitro Skin Permeation Testing

In vitro skin permeation testing is a crucial step in the development of topical and transdermal drug delivery systems. The Franz diffusion cell is a commonly used apparatus for these studies.[27][28][29][30][31][32][33][34][35]

Caption: Workflow for in vitro skin permeation testing.

Conclusion

This compound and its related fatty acid esters are indispensable components in the formulation of pharmaceuticals and cosmetics. A thorough understanding of their synonyms, physicochemical properties, and the appropriate experimental methodologies for their synthesis, purification, and analysis is critical for researchers and drug development professionals. This guide provides a foundational resource to aid in the selection and application of these versatile excipients.

References

- 1. Ethyl stearate | C20H40O2 | CID 8122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. PPAR/RXR Regulation of Fatty Acid Metabolism and Fatty Acid ω-Hydroxylase (CYP4) Isozymes: Implications for Prevention of Lipotoxicity in Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methyl Stearate | C19H38O2 | CID 8201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. METHYL STEARATE | 112-61-8 [chemicalbook.com]

- 6. METHYL STEARATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. Methyl stearate (CAS 112-61-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. Methyl stearate [webbook.nist.gov]

- 9. ETHYL STEARATE | 111-61-5 [chemicalbook.com]